Bis(4-dodecylphenyl)iodanium chloride
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Overview
Description
Bis(4-dodecylphenyl)iodanium chloride: is an organoiodine compound with the molecular formula C36H58ClI . It is a member of the iodonium salts family, which are known for their utility in various chemical reactions, particularly in photoinitiation and polymerization processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(4-dodecylphenyl)iodanium chloride typically involves the reaction of iodobenzene derivatives with suitable oxidizing agents. One common method is the reaction of 4-dodecylphenyl iodide with an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired iodonium salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or other suitable methods to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions: Bis(4-dodecylphenyl)iodanium chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form iodobenzene derivatives.
Substitution: It can participate in substitution reactions where the iodonium group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state iodonium compounds, while reduction typically produces iodobenzene derivatives .
Scientific Research Applications
Chemistry: In chemistry, bis(4-dodecylphenyl)iodanium chloride is used as a photoinitiator in polymerization reactions. It helps initiate the polymerization process when exposed to light, making it valuable in the production of various polymers and coatings .
Biology and Medicine: While its direct applications in biology and medicine are limited, its role as a photoinitiator can be leveraged in the development of biocompatible materials and drug delivery systems .
Industry: In the industrial sector, this compound is used in the production of adhesives, coatings, and other polymer-based products. Its ability to initiate polymerization under light exposure makes it a valuable component in manufacturing processes .
Mechanism of Action
The mechanism of action of bis(4-dodecylphenyl)iodanium chloride primarily involves its role as a photoinitiator. When exposed to light, it undergoes photolysis, leading to the formation of reactive species that initiate polymerization. The compound absorbs light energy, which causes the cleavage of the iodonium bond, generating reactive intermediates that propagate the polymerization process .
Comparison with Similar Compounds
- Bis(4-iodophenyl)iodanium chloride
- Bis(4-methoxyphenyl)iodanium chloride
- Bis(4-bromophenyl)iodanium chloride
Comparison: Bis(4-dodecylphenyl)iodanium chloride is unique due to its long alkyl chain, which imparts different solubility and reactivity characteristics compared to other iodonium salts. This makes it particularly useful in applications requiring specific solubility and reactivity profiles .
Properties
CAS No. |
143086-87-7 |
---|---|
Molecular Formula |
C36H58ClI |
Molecular Weight |
653.2 g/mol |
IUPAC Name |
bis(4-dodecylphenyl)iodanium;chloride |
InChI |
InChI=1S/C36H58I.ClH/c1-3-5-7-9-11-13-15-17-19-21-23-33-25-29-35(30-26-33)37-36-31-27-34(28-32-36)24-22-20-18-16-14-12-10-8-6-4-2;/h25-32H,3-24H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
MHAWBNRTGDFEKR-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)[I+]C2=CC=C(C=C2)CCCCCCCCCCCC.[Cl-] |
Origin of Product |
United States |
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